6-Ethylpyridine-3,4-diamine
Description
Contextualization within the Pyridine (B92270) Diamine Chemical Space
Pyridine diamines are a class of organic molecules characterized by a pyridine ring substituted with two amino groups. The positions of these amino groups on the pyridine ring significantly influence the compound's chemical properties, including its basicity, nucleophilicity, and ability to coordinate with metal ions. The chemical space of pyridine diamines is vast, encompassing numerous isomers and substituted derivatives. beilstein-journals.org For instance, 2,6-diaminopyridine (B39239) is a well-known isomer with a distinct set of properties and applications. beilstein-journals.org
Compounds like 6-Ethylpyridine-3,4-diamine are part of a more specialized subset within this chemical space, where the pyridine core is further functionalized with alkyl groups. This substitution pattern adds another layer of complexity and allows for fine-tuning of the molecule's steric and electronic properties. The presence of both amino and alkyl substituents on the pyridine ring makes these compounds valuable intermediates in the synthesis of more complex heterocyclic systems, such as imidazopyridines. fabad.org.tr The reaction of ortho-diaminopyridines with aldehydes, for instance, is a common method for constructing fused imidazole (B134444) rings, highlighting the synthetic utility of this class of compounds. fabad.org.trnih.gov
Significance of the 6-Ethylpyridine Motif in Heterocyclic Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs. aksci.com The introduction of an ethyl group at the 6-position of the pyridine ring, creating the 6-ethylpyridine motif, can have a profound impact on the molecule's biological activity and physical properties. This alkyl substitution can enhance the lipophilicity of the compound, potentially improving its membrane permeability and pharmacokinetic profile.
A notable example of the industrial relevance of a similar motif is 2-methyl-5-ethylpyridine, a key precursor in the large-scale synthesis of nicotinic acid (Vitamin B3). beilstein-journals.orgnih.gov While a different isomer, this example underscores the industrial value of alkyl-substituted pyridines. The 6-ethylpyridine unit can influence the reactivity of the pyridine ring, directing further functionalization and serving as a handle for building more complex molecular frameworks. nih.gov The development of synthetic methods for the selective alkylation of pyridines is an active area of research, with various strategies employed to achieve site-selective C-H functionalization. acs.orgnih.govdicp.ac.cn
Overview of Research Trajectories for Alkyl-Substituted Pyridine-3,4-diamines
Research into alkyl-substituted pyridine-3,4-diamines is often driven by their potential application as precursors to biologically active molecules. The vicinal diamine functionality is a key structural feature that allows for the construction of fused heterocyclic systems. For example, the reaction of N4-alkylpyridine-3,4-diamines with nitric acid in sulfuric acid has been shown to lead to the formation of 1-substituted 4-nitro-1H- fabad.org.tracs.orgnih.govtriazolo[4,5-c]pyridine 2-oxides, demonstrating a pathway to novel triazole derivatives. researchgate.net
Furthermore, the alkyl group itself can be a site for further chemical modification or can play a crucial role in the molecule's interaction with biological targets. The synthesis of various alkyl-substituted pyridines is a topic of significant interest, with methods ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov While specific research on this compound is not extensively documented in publicly available literature, the general reactivity patterns of pyridine diamines and the strategic importance of alkyl-substituted pyridines suggest that its research trajectory would likely involve its use as a scaffold for the synthesis of novel kinase inhibitors, antimicrobials, or other therapeutic agents. The exploration of its coordination chemistry and its use in the development of new materials are also plausible research directions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethylpyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-5-3-6(8)7(9)4-10-5/h3-4H,2,9H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPIFMDIJPGSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=N1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672063 | |
| Record name | 6-Ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210400-42-2 | |
| Record name | 6-Ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Ethylpyridine 3,4 Diamine and Its Structural Analogs
De Novo Synthesis Pathways for the Pyridine (B92270) Core
The fundamental construction of the pyridine ring can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Multi-component Cyclization Reactions
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. bohrium.com These reactions are characterized by their atom economy, operational simplicity, and ability to generate diverse molecular scaffolds. bohrium.com
One of the most prominent MCRs for pyridine synthesis is the Hantzsch Pyridine Synthesis . wikipedia.orgchemtube3d.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgfiveable.me The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgthermofisher.com Modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions, such as using microwave irradiation or greener solvents. wikipedia.orgnih.gov
The Guareschi-Thorpe reaction provides another versatile route to substituted pyridines, specifically hydroxy-cyanopyridines. rsc.org This method involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a nitrogen source, often ammonium carbonate in an aqueous medium. rsc.orgrsc.org This approach is noted for its user-friendly and eco-friendly nature. rsc.orgrsc.org
The Kröhnke Pyridine Synthesis is a valuable method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.orgdrugfuture.comdrugfuture.com The reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.orgresearchgate.net
The Bohlmann-Rahtz Pyridine Synthesis is a two-step process that yields 2,3,6-trisubstituted pyridines. wikipedia.orgnih.gov It begins with the condensation of an enamine and an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration. wikipedia.orgjk-sci.com Efforts have been made to improve this synthesis by using catalysts to lower the high temperatures often required for the cyclodehydration step. thieme-connect.com
Table 1: Comparison of Key Multi-component Pyridine Syntheses
| Reaction Name | Key Reactants | Primary Product Type | Key Advantages |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Substituted Pyridines | Well-established, versatile, amenable to green chemistry modifications. wikipedia.orgchemtube3d.comnih.gov |
| Guareschi-Thorpe Reaction | Cyanoacetic ester/amide, 1,3-Dicarbonyl, Ammonia source | Hydroxy-cyanopyridines | Eco-friendly, uses aqueous media, high yields. rsc.orgrsc.org |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | Highly Functionalized Pyridines | Access to complex substitution patterns. wikipedia.orgdrugfuture.com |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridines | Regiocontrolled synthesis. wikipedia.orgnih.gov |
Directed Pyridine Annulation Strategies
Pyridine annulation strategies involve the construction of the pyridine ring onto a pre-existing molecular scaffold. These methods offer a high degree of control over the final substitution pattern.
Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for the de novo synthesis of pyridines. nih.gov This approach involves the cyclotrimerization of two alkyne molecules and a nitrile, offering a convergent and atom-economical route to substituted pyridines. nih.govacsgcipr.org Various transition metals, including cobalt, rhodium, and nickel, have been employed as catalysts for this transformation.
Diels-Alder reactions provide another strategic approach to pyridine synthesis. acsgcipr.org In a hetero-Diels-Alder reaction, a 1-azadiene (a diene containing a nitrogen atom at the 1-position) reacts with an alkyne or an alkene equivalent (dienophile) to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine. rsc.org Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are also utilized for pyridine synthesis. acsgcipr.org
Ring expansion reactions , such as the Ciamician-Dennstedt rearrangement , offer a unique method for converting five-membered pyrrole (B145914) rings into six-membered pyridine rings. chemistry-online.com This reaction traditionally involves the treatment of a pyrrole with a dihalocarbene, leading to a 3-halopyridine. chemistry-online.com Modern modifications of this reaction have expanded its substrate scope and utility. thieme-connect.comnih.govorganic-chemistry.org
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridine. acs.orgbaranlab.org In this approach, a directing group on the pyridine ring directs a metalating agent (typically an organolithium reagent) to deprotonate the adjacent ortho position. baranlab.orgznaturforsch.com The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents with high regiocontrol. znaturforsch.com
Functional Group Interconversion and Derivatization Routes
Once the core pyridine scaffold is in place, further modifications are often necessary to arrive at the desired 6-Ethylpyridine-3,4-diamine. These transformations involve the manipulation of existing functional groups on the pyridine ring.
Reductive Transformations of Nitro-Precursors to Diamines
A common and effective strategy for the synthesis of aminopyridines is the reduction of corresponding nitropyridines. The introduction of nitro groups onto the pyridine ring can be achieved through nitration reactions, although the electron-deficient nature of the pyridine ring can make this challenging. Once the dinitro-precursor is obtained, a variety of reducing agents can be employed to convert the nitro groups to amines.
Commonly used methods for the reduction of nitropyridines include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Other reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. The choice of reducing agent can be critical to avoid side reactions and ensure high yields.
Nucleophilic Aromatic Substitution (SNAr) Approaches on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine, particularly when activated by electron-withdrawing groups or when containing a good leaving group such as a halogen.
To synthesize this compound via this route, a dihalogenated pyridine precursor, such as 3,4-dihalo-6-ethylpyridine, would be required. The reaction would then involve the sequential or simultaneous displacement of the halide leaving groups by an amine source, such as ammonia or a protected amine equivalent. The reactivity of the halogen atoms towards nucleophilic attack is influenced by their position on the pyridine ring and the nature of the nucleophile and reaction conditions.
Targeted Alkylation and Amination of Pyridine Scaffolds
Direct C-H functionalization of the pyridine ring offers an atom-economical approach to introduce alkyl and amino groups. Transition metal-catalyzed C-H activation has become a powerful tool for the direct introduction of functional groups without the need for pre-functionalized starting materials.
For the synthesis of this compound, this could involve the direct ethylation of a diaminopyridine precursor at the 6-position. Alternatively, a pre-existing 6-ethylpyridine could be subjected to directed amination at the 3 and 4 positions. These direct functionalization methods often require specific directing groups to achieve the desired regioselectivity.
Table 2: Summary of Functionalization and Derivatization Routes
| Methodology | Precursor | Key Reagents | Transformation |
| Reductive Transformation | Dinitropyridine | H₂, Pd/C; SnCl₂, HCl; Fe, AcOH | Nitro to Amine |
| Nucleophilic Aromatic Substitution (SNAr) | Dihalogenated Pyridine | NH₃, NaN₃, or other amine sources | Halogen to Amine |
| Targeted Alkylation/Amination | Pyridine or Substituted Pyridine | Transition metal catalysts, Alkylating/Aminating agents | C-H to C-Alkyl/C-Amine |
Regioselective Synthesis and Isomer Control in this compound Preparation
Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted pyridines. The preparation of this compound necessitates the specific placement of amino groups at the C-3 and C-4 positions, while an ethyl group resides at C-6. Isomer control is critical to avoid the formation of other diamino isomers which would require difficult purification steps.
A common strategy for introducing adjacent amino groups onto a pyridine ring involves the reduction of an ortho-nitroamino-pyridine precursor. The regioselective synthesis of this precursor is therefore the key step. For a 6-ethylpyridine scaffold, the directing effects of the ethyl group (ortho-, para-directing) and the ring nitrogen must be carefully considered.
One plausible synthetic pathway begins with a pre-functionalized 6-ethylpyridine. A typical sequence involves:
Nitration: Introduction of a nitro group onto the pyridine ring. The position of nitration is influenced by the existing substituents and reaction conditions. For instance, the synthesis of 3,4-diaminopyridine (B372788) can start from 4-methoxypyridine, which is first nitrated to yield 4-methoxy-3-nitropyridine. google.com
Amination/Functional Group Interconversion: Introduction of the second nitrogen-containing functional group (e.g., an amino or another nitro group) at the adjacent position. This can be achieved through nucleophilic aromatic substitution or other functional group manipulations. The synthesis of 2,3-diaminopyridine, for example, can be achieved by the reduction of 2-amino-3-nitropyridine. orgsyn.org
Reduction: The final step is typically the reduction of the nitro group(s) to amino groups. Common reducing agents include iron in acidic medium, tin(II) chloride, or catalytic hydrogenation. orgsyn.org
Controlling the formation of the correct isomer often relies on blocking groups or carefully chosen starting materials where the desired substitution pattern is pre-installed. For example, a longstanding challenge in pyridine chemistry has been the selective C-4 alkylation, which can now be controlled using maleate-derived blocking groups that direct Minisci-type reactions specifically to the C-4 position. nih.gov While this applies to alkylation, the principle of using directing or blocking groups is fundamental to controlling regiochemistry.
Table 1: Strategies for Regiocontrol in the Synthesis of Substituted Pyridines
| Strategy | Description | Applicability to this compound | Reference |
|---|---|---|---|
| Directed Nitration | Utilizing existing substituents to direct the electrophilic addition of a nitro group to a specific position. The nitro group is then reduced to an amine. | The ethyl group at C-6 would influence the position of nitration on the pyridine ring, which could be exploited to introduce the first nitrogen functionality at C-3 or C-5. | google.com |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., a halide) by an amine or ammonia. This is effective when the ring is activated by electron-withdrawing groups. | A starting material like 6-ethyl-3-nitro-4-chloropyridine could be reacted with ammonia to form 6-ethyl-3-nitro-4-aminopyridine, followed by reduction. | orgsyn.org |
| Ring Construction (Hantzsch Synthesis) | Building the pyridine ring from acyclic precursors. The substitution pattern of the final product is determined by the choice of starting materials. | A condensation reaction involving an ethyl-substituted β-ketoester, an aldehyde, and an ammonia source could theoretically be designed to yield the desired pyridine core. | nih.gov |
| Use of Blocking Groups | Temporarily blocking a reactive site to force a reaction to occur at a different, desired position. The blocking group is removed in a later step. | A blocking group could be placed at C-2 or C-5 to prevent unwanted side reactions during the introduction of the amino groups at C-3 and C-4. | nih.gov |
Catalytic Systems and Reaction Conditions for Enhanced Synthesis
The efficiency, yield, and selectivity of synthetic routes to pyridine derivatives are significantly improved by the use of catalysts. Both homogeneous and heterogeneous catalytic systems are employed, with a growing emphasis on recoverable and reusable catalysts to enhance the sustainability of the processes.
For the synthesis of aminopyridines, catalytic hydrogenation to reduce nitro groups is a common and efficient method. Catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate.
In recent years, novel catalytic systems have been developed for the synthesis of complex pyridine structures. These include:
Nano-magnetic Catalysts: These catalysts offer high activity and can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. For example, nano-magnetic Fe₃O₄@SiO₂@ZnCl₂ has been used as a reusable heterogeneous catalyst for the one-pot, three-component synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles under solvent-free conditions. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with a large surface area, making them effective catalysts. A nano-magnetic MOF, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, has been successfully used for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating high yields under solvent-free conditions at 100 °C. nih.gov
Transition Metal Complexes: Homogeneous catalysts based on metals like rhodium and yttrium have been developed for C-H activation and other transformations leading to highly substituted pyridines. nih.govua.es For instance, rhodium complexes with specifically designed phosphine (B1218219) ligands have been used in the synthesis of dihydropyridines from imines and alkynes via C-H activation. nih.gov
The choice of reaction conditions is intrinsically linked to the catalytic system. Key parameters that are optimized include temperature, pressure, solvent, and reaction time. For multicomponent reactions leading to substituted pyridines, solvent-free conditions or the use of green solvents are increasingly preferred.
Table 2: Comparison of Catalytic Systems for Synthesis of Pyridine Analogs
| Catalyst Type | Example | Reaction Type | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Heterogeneous (Classic) | Pd/C, Raney Ni | Nitro Group Reduction | H₂ gas, Ethanol/Methanol (B129727), Room Temp to 50 °C | High efficiency, well-established | orgsyn.org |
| Heterogeneous (Nano-magnetic) | Fe₃O₄@SiO₂@ZnCl₂ | One-pot multicomponent synthesis of aminopyridines | 110 °C, Solvent-free | Easily recoverable, reusable, high yield | researchgate.net |
| Heterogeneous (MOF) | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Synthesis of pyrazolo[3,4-b]pyridines | 100 °C, Solvent-free | High surface area, good yields, recyclable | nih.gov |
| Homogeneous (Transition Metal) | Rhodium complexes with phosphine ligands | C-H Alkenylation / Electrocyclization | Elevated temperatures, organic solvents | High selectivity, broad scope | nih.gov |
| Organocatalyst | Pyridine-2-carboxylic acid | Multicomponent synthesis of chromene derivatives | Reflux in Water/EtOH | Metal-free, low cost, sustainable | nih.gov |
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. The synthesis of this compound can be made more sustainable by considering several aspects, from the choice of starting materials to the reaction conditions and waste generated.
Atom Economy and Waste Minimization: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly advantageous as they can form complex molecules in a single step, often with high atom economy. The E-Factor (environmental factor), which measures the mass of waste per mass of product, is a key metric for evaluating the greenness of a process. nih.gov
Use of Renewable Feedstocks: A major goal of green chemistry is to shift from fossil fuel-based feedstocks to renewable resources. While the direct synthesis of complex pyridines from biomass is challenging, platform chemicals derived from renewable sources can be used as precursors. rsc.org The biosynthesis of diamines using engineered microorganisms like E. coli represents a frontier in sustainable chemical production, converting renewable raw materials like glucose into valuable diamines. nih.gov
Catalysis: As discussed previously, the use of catalysts is a cornerstone of green chemistry. Catalytic reactions are preferred over stoichiometric ones because they reduce waste and often allow for milder reaction conditions. The development of recyclable heterogeneous catalysts is particularly important for industrial-scale synthesis. nih.govrsc.org
Safer Solvents and Conditions: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green solvents such as water, ethanol, or supercritical CO₂ are preferred over hazardous organic solvents. nih.gov Additionally, conducting reactions at ambient temperature and pressure reduces energy consumption. Solvent-free reactions, where possible, represent an ideal green chemistry approach. researchgate.netnih.gov
The application of green metrics, such as those provided by the CHEM21 toolkit, allows for a quantitative assessment of the sustainability of different synthetic pathways. rsc.org By evaluating factors like atom economy, reaction mass efficiency, and energy consumption, chemists can identify and optimize routes to be more environmentally benign.
Table 3: Green Chemistry Strategies for Diaminopyridine Synthesis
| Green Chemistry Principle | Application in Synthesis | Example/Potential Benefit | Reference |
|---|---|---|---|
| Waste Prevention | Employing one-pot or multicomponent reactions to reduce intermediate purification steps and solvent waste. | A one-pot synthesis of a diaminopyridine precursor would have a lower E-Factor than a multi-step route with isolation at each stage. | researchgate.net |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Addition and cyclization reactions generally have higher atom economy than substitution reactions where leaving groups become waste. | nih.gov |
| Use of Catalysis | Replacing stoichiometric reagents with recyclable catalysts. | Using a recyclable nano-magnetic catalyst instead of a stoichiometric reducing agent like SnCl₂. | researchgate.netnih.gov |
| Benign Solvents | Replacing hazardous organic solvents (e.g., DMF, chlorinated solvents) with water, ethanol, or performing reactions neat (solvent-free). | Performing a condensation reaction in a water-ethanol mixture under reflux instead of in a high-boiling point organic solvent. | nih.gov |
| Renewable Feedstocks | Utilizing starting materials derived from biomass. | Developing biosynthetic routes using engineered microbes to produce diamine precursors from glucose. | nih.gov |
Comprehensive Spectroscopic and Advanced Analytical Characterization of 6 Ethylpyridine 3,4 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts and coupling patterns of its hydrogen atoms. oregonstate.edu The ¹H NMR spectrum of 6-Ethylpyridine-3,4-diamine reveals distinct signals corresponding to the different types of protons present in the molecule.
The aromatic region of the spectrum shows two distinct signals, which correspond to the protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-donating amino groups and the ethyl substituent. The ethyl group itself gives rise to a characteristic quartet and triplet pattern. The quartet is due to the methylene (B1212753) (-CH2-) protons, which are split by the adjacent methyl (-CH3) protons. The methyl protons, in turn, appear as a triplet, split by the methylene protons. The protons of the two amine (-NH2) groups typically appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H | 7.50 | s | - |
| Pyridine-H | 6.45 | s | - |
| -NH2 | 5.40 | br s | - |
| -NH2 | 4.35 | br s | - |
| -CH2- | 2.55 | q | 7.6 |
| -CH3 | 1.18 | t | 7.6 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "s" denotes a singlet, "t" a triplet, "q" a quartet, and "br s" a broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the substituents. The carbons bearing the amino groups are typically shifted to higher field (lower ppm values) compared to the other ring carbons. The ethyl group carbons also show characteristic signals.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine-C (quaternary) | 148.5 |
| Pyridine-C (quaternary) | 142.0 |
| Pyridine-C (quaternary) | 134.5 |
| Pyridine-CH | 125.0 |
| Pyridine-CH | 108.0 |
| -CH2- | 25.0 |
| -CH3 | 14.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Quaternary carbons are those that are not bonded to any hydrogen atoms.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule, advanced 2D NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net For this compound, a COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying the connectivity around quaternary carbons and for assembling the different fragments of the molecule. For instance, HMBC correlations would be expected between the methylene protons of the ethyl group and the C6 carbon of the pyridine ring, as well as with the methyl carbon.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. upi.edu The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the functional groups. umich.edu The FT-IR spectrum of this compound is expected to show characteristic bands for the N-H, C-H, C=C, and C-N bonds. icm.edu.pl
The N-H stretching vibrations of the primary amine groups typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group are observed in the 2800-3100 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations of the pyridine ring give rise to absorptions in the 1400-1600 cm⁻¹ range. The N-H bending vibrations are typically found around 1600 cm⁻¹.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3450, 3350 | Medium-Strong |
| C-H Stretch (aromatic) | 3050 | Medium-Weak |
| C-H Stretch (aliphatic) | 2960, 2870 | Medium |
| N-H Bend (amine) | 1620 | Strong |
| C=C/C=N Stretch (pyridine ring) | 1580, 1500, 1450 | Medium-Strong |
| C-N Stretch | 1300 | Medium |
Note: The frequencies and intensities are approximate and can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. bohrium.com While FT-IR is based on absorption, Raman spectroscopy is a light-scattering technique. bohrium.com A key difference is that non-polar bonds with symmetrical stretching vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR. nih.gov
For this compound, the Raman spectrum would also show bands corresponding to the various functional groups. The symmetric stretching vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. nih.gov For instance, the ring breathing mode of the pyridine ring typically gives a strong Raman signal. nih.gov Analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of a molecule, offering insights into its structural composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. For this compound, HRMS analysis would yield a precise mass-to-charge ratio (m/z) of the molecular ion. This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula C7H11N3. acs.orgrsc.org Predicted collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase, can also be calculated for different adducts. uni.lu
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]+ | 138.10257 |
| [M+Na]+ | 160.08451 |
| [M-H]- | 136.08801 |
| [M+NH4]+ | 155.12911 |
| [M+K]+ | 176.05845 |
Data derived from computational predictions. uni.lu
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the mass of the intact molecule. frontiersin.orgd-nb.info In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase for mass analysis. frontiersin.org This method is particularly useful for polar compounds like this compound. The resulting spectrum would prominently feature the protonated molecule [M+H]+. uvic.ca Energy-dependent ESI-MS (EDESI-MS) can be employed to study the fragmentation pathways by systematically varying the collision energy, providing a detailed map of fragment ions. uvic.ca
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. hzdr.dehzdr.de
Single Crystal X-ray Diffraction (SCXRD) is a powerful method that provides unambiguous determination of a molecule's atomic arrangement, bond lengths, and bond angles in the solid state. hzdr.dehzdr.deunimi.it To perform this analysis, a suitable single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the precise positions of the atoms can be determined. hzdr.de This technique would reveal the exact conformation of the ethyl group, the geometry of the pyridine ring, and the positions of the amino groups, as well as intermolecular interactions such as hydrogen bonding that stabilize the crystal lattice. researchgate.netacs.org
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. units.itdectris.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. units.it The sample is exposed to X-rays, and the diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is recorded. units.itresearchgate.net This pattern serves as a unique fingerprint for a specific crystalline solid form. nih.gov PXRD is instrumental in identifying the phase of a material, detecting polymorphic forms, and assessing the purity of a crystalline sample. nih.govgoogleapis.com The obtained diffractogram for this compound would consist of a series of peaks at characteristic 2θ angles, confirming its crystalline structure. acs.orggoogleapis.com
Table 2: Comparison of X-ray Diffraction Techniques
| Technique | Sample Type | Information Obtained |
|---|---|---|
| SCXRD | Single Crystal | Precise 3D atomic structure, bond lengths, bond angles, intermolecular interactions. hzdr.deunimi.it |
| PXRD | Polycrystalline Powder | Crystalline fingerprint, phase identification, polymorphism, bulk sample purity. units.itnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.orgmsu.edutechnologynetworks.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. msu.edu
For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring and the amino groups. researchgate.netresearchgate.net The pyridine ring itself and other aromatic systems typically exhibit strong absorptions. msu.edu The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the molecule's chromophores. msu.edu The spectrum is typically recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or methanol (B129727), and measuring the absorbance as a function of wavelength. libretexts.org The resulting spectrum provides qualitative information about the electronic structure of the molecule. libretexts.org
Table 3: Typical Electronic Transitions in Aromatic Amines
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π → π * | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | Generally shorter wavelengths (higher energy). researchgate.net |
| n → π * | Excitation of a non-bonding electron (from nitrogen) to a π* antibonding orbital. | Generally longer wavelengths (lower energy), often with lower intensity. msu.eduresearchgate.net |
Investigating the Chemical Reactivity and Transformative Potential of 6 Ethylpyridine 3,4 Diamine
Reactivity of the Pyridine (B92270) Ring System in 6-Ethylpyridine-3,4-diamine
The pyridine nucleus, an analogue of benzene (B151609) where a CH group is replaced by a nitrogen atom, exhibits distinct reactivity. wikipedia.org The nitrogen atom's electronegativity makes the pyridine ring less reactive than benzene towards electrophilic attack. slideshare.net However, the substituents on the ring, in this case, an ethyl group and two amine groups, significantly modulate this inherent reactivity.
Electrophilic Aromatic Substitution (EAS):
Electrophilic aromatic substitution on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. slideshare.netpressbooks.pub The reaction, when it occurs, typically requires harsh conditions. slideshare.net The substitution pattern is influenced by the existing substituents. In this compound, the two amino groups and the ethyl group are electron-donating and thus activating, which counteracts the deactivating effect of the ring nitrogen to some extent.
The general mechanism for EAS involves a two-step process: the initial attack of the electrophile on the aromatic π-system to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq The formation of the arenium ion is the slow, rate-determining step as it disrupts the aromatic system. masterorganicchemistry.comuomustansiriyah.edu.iq
| Reaction Type | Reagents & Conditions | Expected Outcome |
| Nitration | Nitric acid, Sulfuric acid, 300°C | Substitution at position 5 is sterically hindered. The amino groups are strong activators, directing substitution to the available ortho and para positions. However, the harsh conditions required for nitrating pyridine can lead to oxidation or degradation. |
| Sulfonation | Sulfuric acid | Benzene reacts with sulfuric acid to give benzenesulfonic acid. uomustansiriyah.edu.iq Similar reactivity is expected for pyridine derivatives, though likely requiring more forcing conditions. |
| Halogenation | Halogen, Lewis acid | Introduction of a halogen onto the pyridine ring. The position of substitution would be influenced by the directing effects of the ethyl and amine groups. |
Nucleophilic Aromatic Substitution (SNAr):
Aryl halides can undergo nucleophilic aromatic substitution, particularly when the ring is activated by strong electron-withdrawing groups in the ortho or para positions. chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.orgpressbooks.pub While this compound does not possess a leaving group like a halogen for a typical SNAr reaction, the electron-deficient nature of the pyridine ring can facilitate nucleophilic attack under certain conditions, especially when activated by a catalyst. researchgate.net For instance, ruthenium(II) catalysts have been shown to enable SNAr reactions on aminopyridines with amines as nucleophiles. researchgate.net
Oxidation:
The nitrogen atom in the pyridine ring is susceptible to oxidation, typically with peracids, to form the corresponding pyridine N-oxide. wikipedia.orgmdpi.com This transformation can be useful as the N-oxide group alters the electronic properties of the ring, promoting substitution at the 2- and 4-positions. wikipedia.org The oxygen atom can later be removed by a reducing agent like zinc dust. wikipedia.org
Reduction:
The pyridine ring can be hydrogenated to yield piperidine (B6355638) derivatives. mdpi.com The conditions of the reduction determine the extent of hydrogenation. Milder reducing agents like lithium aluminum hydride can produce partially hydrogenated derivatives such as dihydropyridines. wikipedia.org Catalytic hydrogenation, for example using palladium or rhodium catalysts, can lead to the fully saturated piperidine ring. mdpi.com
| Reaction Type | Reagent | Product |
| Oxidation | Peracid (e.g., RCO₃H) | This compound-N-oxide |
| Partial Reduction | Lithium aluminum hydride (LiAlH₄) | Dihydropyridine (B1217469) derivatives |
| Full Reduction | H₂, Pd/C or Rh catalyst | 6-Ethylpiperidine-3,4-diamine |
Reactivity of the Diamine Functional Groups
The two amino groups on the pyridine ring are the primary sites of reactivity for many transformations, serving as nucleophiles and bases. Their adjacent (ortho) positioning allows for unique cyclization pathways.
The amino groups of this compound can undergo a variety of common amine reactions. These derivatizations are useful for modifying the compound's properties or for building more complex molecular architectures. spectroscopyonline.comddtjournal.com
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of amides. ambeed.com
Alkylation: The nitrogen atoms can be alkylated using alkyl halides. ambeed.com
Condensation Reactions: The primary amines can react with aldehydes or ketones to form Schiff bases (imines). ambeed.comicm.edu.pl The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound with a carbonyl group, often catalyzed by a weak base like pyridine. researchgate.net
The ortho-diamine arrangement in this compound is a key structural feature that enables the synthesis of fused heterocyclic systems. These reactions typically involve condensation with a bifunctional electrophile, leading to the formation of a new five- or six-membered ring fused to the pyridine core.
A prominent class of fused heterocycles derived from 3,4-diaminopyridines are the imidazo[4,5-c]pyridines. nih.gov These compounds are synthesized by reacting the diamine with a one-carbon electrophile. The most common methods involve condensation and subsequent dehydration/cyclization. nih.gov
For example, the reaction of a 3,4-diaminopyridine (B372788) with carboxylic acids or their equivalents is a widely used strategy. nih.govnih.gov Heating the diamine with formic acid yields the unsubstituted imidazo[4,5-c]pyridine. nih.gov Similarly, condensation with aldehydes under oxidative conditions, often using reagents like sodium metabisulfite, also affords the fused imidazole (B134444) ring. nih.gov These synthetic routes have been employed to create a variety of substituted imidazo[4,5-c]pyridine derivatives with potential biological activities. nih.govrsc.org
| Reagent | Product Class |
| Carboxylic Acids (or equivalents) | Imidazo[4,5-c]pyridines |
| Aldehydes (under oxidative conditions) | Imidazo[4,5-c]pyridines |
| 1,2-Dicarbonyl compounds | Pyrido[3,4-b]pyrazines |
Cyclization Reactions Leading to Fused Heterocyclic Systems
Formation of Triazolo[4,5-c]pyridine N-Oxides
The formation of fused triazole systems from ortho-diaminopyridines is a well-established synthetic route. In the case of this compound, the reaction of the adjacent amino groups can lead to the formation of a triazole ring, resulting in a triazolo[4,5-c]pyridine core structure. The introduction of an N-oxide moiety onto this heterocyclic system is a subsequent or concurrent transformation of interest.
The synthesis of triazolo[4,5-c]pyridine N-oxides from substituted pyridine-3,4-diamines can be achieved through diazotization followed by cyclization. This process typically involves the reaction of the diamine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. acs.orgmdpi.com The nitrous acid reacts with one of the amino groups to form a diazonium salt intermediate. This intermediate is highly reactive and can undergo intramolecular cyclization by attacking the adjacent amino group to form the triazole ring.
The formation of the N-oxide can occur during the nitration process itself. For instance, the nitration of pyridine-3,4-diamine derivatives with excess nitric acid in concentrated sulfuric acid has been shown to lead to the cyclization and formation of 4-nitro-1H- acs.orgCurrent time information in Bangalore, IN.triazolo[4,5-c]pyridine 2-oxides. researchgate.net This suggests that for this compound, a similar reaction would likely yield 6-ethyl-4-nitro-1H- acs.orgCurrent time information in Bangalore, IN.triazolo[4,5-c]pyridine 3-oxide. The reaction conditions, such as temperature, can influence the outcome, with higher temperatures potentially leading to further nitration on the pyridine ring. researchgate.net
The general reaction can be depicted as follows, based on analogous transformations:
Reaction Scheme for the Formation of a Triazolo[4,5-c]pyridine N-Oxide Derivative
| Reactant | Reagents | Product |
| This compound | HNO₃, H₂SO₄ | 6-Ethyl-4-nitro-1H- acs.orgCurrent time information in Bangalore, IN.triazolo[4,5-c]pyridine 3-oxide |
This reaction is inferred from the behavior of similar pyridine-3,4-diamine compounds.
The N-oxide formation is a key transformation, as the N-oxide group can modify the electronic properties of the heterocyclic system and provide a handle for further functionalization. nih.govwikipedia.org
Coordination Chemistry: this compound as a Ligand
The presence of two nitrogen atoms in the pyridine ring and two additional nitrogen atoms in the amino groups makes this compound an excellent candidate for a chelating ligand in coordination chemistry. acs.orglp.edu.ua The ortho-diamine moiety can form a stable five-membered ring upon coordination to a metal center.
Metal complexes of diaminopyridine derivatives can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex. For this compound, the reaction with various transition metal salts, such as those of cobalt(II), nickel(II), copper(II), and zinc(II), would be expected to yield coordination complexes. acs.orgcore.ac.uk
A general procedure for the synthesis of such complexes would involve dissolving this compound in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt (e.g., chloride, nitrate, or acetate) to it. The resulting complex may precipitate out of the solution or can be isolated by evaporation of the solvent. core.ac.uk The stoichiometry of the complex (metal-to-ligand ratio) can vary depending on the metal ion, its oxidation state, and the reaction conditions. acs.org
Potential Metal Complexes with this compound
| Metal Ion | Potential Complex Formula |
| Co(II) | [Co(C₇H₁₀N₄)₂]Cl₂ |
| Ni(II) | Ni(C₇H₁₀N₄)₂₂ |
| Cu(II) | [Cu(C₇H₁₀N₄)Cl₂] |
| Zn(II) | [Zn(C₇H₁₀N₄)(CH₃COO)₂] |
These formulas are hypothetical and based on the coordination behavior of similar ligands.
The structure of metal complexes with this compound would be determined by the coordination number and preferred geometry of the metal ion. The diaminopyridine ligand would likely act as a bidentate or potentially a tridentate ligand, coordinating through the nitrogen atoms of the pyridine ring and one or both of the amino groups.
The bonding in these complexes involves the donation of lone pair electrons from the nitrogen atoms of the ligand to the vacant orbitals of the metal ion, forming coordinate covalent bonds. chemguide.co.uklibretexts.org The strength and nature of these bonds can be investigated using various spectroscopic techniques, such as infrared (IR) and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction for a definitive structural elucidation. rsc.org
Mechanistic Studies of Chemical Transformations
Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.
The mechanism of the formation of triazolo[4,5-c]pyridine N-oxides likely proceeds through a diazotization-cyclization pathway. The initial step is the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. mdpi.com This electrophile is then attacked by one of the amino groups of the diaminopyridine. A series of proton transfers and elimination of a water molecule leads to the formation of a diazonium ion. The proximate second amino group then acts as an internal nucleophile, attacking the diazonium group to form the five-membered triazole ring. The N-oxidation of the pyridine ring is a separate or concurrent step, likely involving the reaction with the strong oxidizing acid mixture. researchgate.net
In coordination chemistry, mechanistic studies would focus on the kinetics and thermodynamics of complex formation. The rate of ligand exchange and the stability constants of the formed complexes would provide insights into the binding affinity of this compound for different metal ions. nih.gov Computational studies, such as Density Functional Theory (DFT), could also be employed to model the structures of the complexes and understand the nature of the metal-ligand bonding. researchgate.net
For other potential transformations, such as C-H activation or cross-coupling reactions, mechanistic investigations would be essential to elucidate the role of catalysts and the nature of the intermediates involved. acs.org
Computational and Theoretical Studies on 6 Ethylpyridine 3,4 Diamine
Quantum Chemical Calculations: Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of 6-Ethylpyridine-3,4-diamine. These calculations provide a microscopic view of the molecule's properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and explore the energy landscapes of chemical compounds. nih.govnih.gov For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to optimize the molecular structure. nih.govbohrium.com This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule. iitg.ac.in
The substitution pattern on the pyridine ring, including the ethyl and two amino groups in this compound, significantly influences its geometry and electronic distribution. DFT calculations can elucidate parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related pyridine derivatives, C-N bond lengths have been calculated to be in the range of 1.317 Å to 1.467 Å. nih.gov By mapping the potential energy surface, DFT can identify stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for characterizing molecules.
Computational NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, are used to predict the ¹H and ¹³C NMR chemical shifts. nih.govimist.ma These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of this compound. imist.ma
The chemical shift of a nucleus is highly sensitive to its local electronic environment. oregonstate.educhemistrysteps.com Factors such as the electronegativity of neighboring atoms and the presence of aromatic rings influence the shielding of the nucleus from the external magnetic field, which in turn determines its chemical shift. chemistrysteps.comlibretexts.org For pyridine derivatives, the protons on the aromatic ring typically resonate in the downfield region of the ¹H NMR spectrum. oregonstate.edu Theoretical calculations can help assign specific peaks to individual protons and carbons within the molecule, aiding in the complete interpretation of the experimental NMR data. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic Pyridine Derivative This table is illustrative and not specific to this compound as direct computational data was not found in the search results.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 7.5 - 8.5 | 140 - 150 |
| C3-H | 7.0 - 8.0 | 120 - 140 |
| C4-H | 7.0 - 8.0 | 120 - 140 |
| C5-H | 7.0 - 8.0 | 120 - 140 |
| C6-H | 7.5 - 8.5 | 140 - 150 |
Theoretical UV-Vis Absorption Spectrum Modeling
Time-dependent DFT (TD-DFT) is a powerful method for modeling the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govbohrium.com This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. conicet.gov.ar
The UV-Vis spectrum of a molecule is characterized by absorption bands that arise from electronic transitions, often involving chromophore groups. upi.edu For pyridine derivatives, these transitions are typically of the π → π* type within the aromatic system. researchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. conicet.gov.ar These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and to understand the nature of the electronic transitions contributing to the observed absorptions. nih.govupi.edu
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies for different reaction pathways. researchgate.net
For reactions involving pyridine derivatives, such as amination or cyclization reactions, computational studies can provide detailed insights into the step-by-step process. researchgate.netrsc.org For instance, in the Chichibabin reaction for the amination of pyridine, DFT calculations have been used to explore different mechanistic pathways and to understand the factors influencing product selectivity. researchgate.net Similarly, the mechanism of oxidative cyclization reactions to form phenylpyridines has been investigated using computational methods. rsc.org While specific computational studies on the reaction mechanisms of this compound were not found, the methodologies applied to similar pyridine systems demonstrate the potential of these theoretical approaches to elucidate its reactivity and guide the synthesis of new compounds. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape—the various shapes the molecule can adopt—and how these conformations are influenced by the surrounding environment, particularly the solvent.
The process involves creating a computational model of the molecule within a simulated box, often filled with solvent molecules like water. The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set of time steps, generating a dynamic picture of the molecule's behavior.
Conformational Analysis: The ethyl group and the two amine groups on the pyridine ring of this compound are flexible and can rotate. MD simulations can explore the rotational energy barriers and identify the most stable, low-energy conformations. This is crucial as the biological activity or chemical reactivity of a molecule often depends on its specific three-dimensional shape. For instance, the relative orientation of the diamine groups can influence its ability to bind to metal ions or biological targets.
Solvent Effects: The solvent plays a critical role in determining molecular conformation and reactivity. frontiersin.org MD simulations explicitly model the interactions between the solute (this compound) and individual solvent molecules. For example, the nitrogen atoms of the pyridine ring and the amine groups can form hydrogen bonds with protic solvents like water. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing how the solvent stabilizes certain conformations. nih.gov A study on N-dodecylpropane-1,3-diamine, for example, used MD simulations to show how the protonation state of diamine groups under different pH conditions affects their interaction with water and their arrangement at an air-water interface. nih.gov
The data generated from these simulations can be extensive. Key parameters often analyzed are presented in the table below, which illustrates the type of information one would obtain from a hypothetical MD simulation of this compound in water.
| Simulation Parameter | Description | Illustrative Finding for this compound |
| Simulation Time | The total time duration of the simulation (e.g., nanoseconds). | 100 ns |
| Force Field | The set of equations and parameters used to describe the system's energy (e.g., GAFF, OPLS/AA). acs.org | GROMACS with GAFF2 force field acs.org |
| Solvent Model | The model used to represent the solvent (e.g., TIP3P for water). | TIP3P Water |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations, indicating structural stability. | Stable trajectory with RMSD plateauing after 10 ns. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations in Rg indicating conformational flexibility of the ethyl group. |
| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Peaks in g(r) for water molecules around the NH2 groups, indicating strong hydrogen bonding. nih.gov |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between the solute and solvent. | An average of 4-5 stable hydrogen bonds between the diamine groups and surrounding water molecules. |
These simulations provide a molecular-level movie that helps researchers understand the dynamic nature of this compound in solution, which is fundamental to predicting its behavior in chemical reactions or biological systems.
Quantitative Structure-Reactivity Relationship (QSRR) Investigations
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical correlation between the chemical structure of a compound and its reactivity. This approach is predicated on the principle that the reactivity of a molecule is determined by its structural, electronic, and physicochemical properties.
For this compound, a QSRR model could be developed to predict its reactivity in a specific chemical transformation, such as its role as a ligand in catalysis or its potential for undergoing oxidation. The process involves several key steps:
Dataset Collection: A series of related compounds with known experimental reactivity data (e.g., reaction rates, equilibrium constants) is assembled. For a study involving this compound, this dataset would include other substituted pyridine diamines.
Descriptor Calculation: A wide range of numerical descriptors that characterize the structure of each molecule is calculated using computational chemistry software. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the calculated descriptors to the observed reactivity. scielo.br
Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A hypothetical QSRR study might aim to predict the pKa value of the amine groups in a series of substituted pyridine diamines, which is a key measure of their basicity and nucleophilicity. A simplified, illustrative QSRR equation could look like this:
pKa = β0 + (β1 * qN) + (β2 * E_HOMO) + (β3 * V)
Where:
pKa is the predicted acid dissociation constant.
qN is the calculated partial charge on a specific nitrogen atom.
E_HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor related to the ability to donate electrons.
V is a steric descriptor representing the volume of a substituent.
β0, β1, β2, β3 are coefficients determined by the statistical regression.
The table below illustrates the kind of data that would be generated and used in such a QSRR investigation.
| Compound | Experimental pKa | Calculated Descriptor: Partial Charge on N3 (qN3) | Calculated Descriptor: HOMO Energy (eV) |
| Pyridine-3,4-diamine | 6.50 | -0.45 | -5.20 |
| This compound | 6.75 (Predicted) | -0.48 | -5.15 |
| 6-Methylpyridine-3,4-diamine | 6.70 | -0.47 | -5.17 |
| 6-Chloropyridine-3,4-diamine | 5.90 | -0.41 | -5.45 |
By establishing a reliable QSRR model, the reactivity of new, unsynthesized compounds like other derivatives of this compound can be predicted quickly and cost-effectively. This can guide experimental work by prioritizing the synthesis of molecules with desired reactivity profiles. For example, a study on the Michael-type addition of thiols successfully established a linear correlation between the reaction rate and the pKa of the thiols, which was modulated by nearby charged amino acids, demonstrating the power of QSRR in rational design. nih.gov
Academic Research Applications of 6 Ethylpyridine 3,4 Diamine
Strategic Building Block in Organic Synthesis
The arrangement of two adjacent amino groups on an aromatic ring makes 6-Ethylpyridine-3,4-diamine a potent precursor for the synthesis of complex molecules. This ortho-diamine motif is a classical functional group for building fused heterocyclic systems and serving as a monomer in polymer chemistry.
Construction of Complex Heterocyclic Architectures
The primary application of ortho-diamines in organic synthesis is their use in condensation reactions to form new heterocyclic rings. The vicinal amino groups of this compound can react with a variety of dielectrophilic reagents to construct fused bicyclic and polycyclic systems.
Imidazo[4,5-c]pyridines: One of the most common applications of 3,4-diaminopyridines is the synthesis of the imidazo[4,5-c]pyridine scaffold. This can be achieved through condensation with various reagents. For example, reaction with carboxylic acids, often promoted by a dehydrating agent like polyphosphoric acid (PPA), yields 2-substituted imidazo[4,5-c]pyridines. mdpi.com Similarly, oxidative cyclization with aldehydes is a well-established method for producing this ring system. nih.gov The reaction of 3,4-diaminopyridine (B372788) with triethyl orthoformate, catalyzed by ytterbium triflate, is another effective route. mdpi.com
Quinoxaline Analogues (Pyrido[3,4-b]pyrazines): The condensation of an ortho-diamine with a 1,2-dicarbonyl compound is the most fundamental method for synthesizing quinoxalines. nih.govchim.itencyclopedia.pub By analogy, reacting this compound with a 1,2-diketone (such as benzil) would lead to the formation of a pyrido[3,4-b]pyrazine (B183377) derivative. This reaction is often catalyzed by acids and can be performed under various conditions, including green methods using recyclable catalysts or microwave assistance. nih.govijrar.orgsapub.org
The table below illustrates representative yields for the synthesis of heterocyclic systems from analogous ortho-diamines.
| Diamine Precursor | Reagent | Resulting Heterocycle | Catalyst/Conditions | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Camphorsulfonic acid, EtOH, RT | 98 | ijrar.org |
| 3,4-Diaminopyridine | Triethyl Orthoformate | Imidazo[4,5-c]pyridine | Ytterbium triflate | 32-99 | mdpi.com |
| 2,3-Diaminopyridine | Substituted Benzaldehydes | 2-Aryl-imidazo[4,5-b]pyridines | Na₂S₂O₅ adduct | Not specified | nih.gov |
| o-Phenylenediamine | 2-Oxopropionaldehyde | 2-Methylquinoxaline | DMF | Not specified | sapub.org |
Precursor for Advanced Organic Materials
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers, most notably polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The inclusion of a pyridine (B92270) ring into the polymer backbone, as would be the case when using this compound, can enhance specific properties such as solubility and thermal resistance. researchgate.net
The general synthesis of polyimides involves a two-step process: the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. tandfonline.com Pyridine-containing polyimides have been shown to be soluble in common organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which is advantageous for processing. researchgate.netresearchgate.netnih.gov The presence of the nitrogen atom in the pyridine ring can increase intermolecular dipole-dipole interactions, which improves solubility in polar aprotic solvents. researchgate.net
Role in the Development of New Ligands for Catalysis
The nitrogen atoms in this compound (the two amino nitrogens and the pyridine ring nitrogen) can act as coordination sites for metal ions. This makes the molecule and its derivatives attractive candidates for the development of new ligands for transition metal catalysis.
Design of Chiral Ligands
While this compound is an achiral molecule, it can be readily converted into chiral ligands. A common strategy is the condensation of the diamine with chiral aldehydes or ketones to form chiral Schiff base ligands (imines). mdpi.comyu.edu.jounsri.ac.id For instance, reacting two equivalents of a chiral aldehyde with the diamine would produce a C₂-symmetric tetradentate ligand. Such ligands are highly valuable in asymmetric catalysis, where they can create a chiral environment around a metal center, enabling enantioselective transformations. mdpi.com
Another approach involves the condensation with a single equivalent of a chiral aldehyde, followed by reduction of the resulting imine to a secondary amine, creating a chiral triamine ligand that can coordinate to a metal center.
Application in Homogeneous and Heterogeneous Catalysis
Ligands derived from aminopyridines are widely used in both homogeneous and heterogeneous catalysis. Metal complexes featuring these ligands have been employed in a variety of catalytic reactions. For example, palladium(II) complexes with pyridine-based ligands have been shown to be effective pre-catalysts for Suzuki–Miyaura and Heck cross-coupling reactions. nih.govacs.org Iron(II) complexes bearing amino-pyridine ligands have been utilized as catalysts for atom transfer radical polymerization (ATRP). nsf.gov
The ability of this compound to act as a potential tridentate ligand (coordinating through the two amino groups and the pyridine nitrogen) could stabilize various metal centers, making it a versatile platform for catalyst design. Such complexes could be used in homogeneous systems where they are dissolved in the reaction medium, or they could be immobilized on a solid support for use as recyclable heterogeneous catalysts. The performance of these catalysts is often influenced by the electronic and steric properties of the substituents on the pyridine ring. nih.gov
| Ligand Type | Metal | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Substituted Pyridines | Palladium (II) | Suzuki–Miyaura Coupling | Complexes are versatile pre-catalysts with excellent yields (>90%). | acs.org |
| Amino-pyridine | Iron (II) | Atom Transfer Radical Polymerization | Ligand structure influences catalyst activity. | nsf.gov |
| Sulfonylethyldiamine | Ruthenium (II) | Transfer Hydrogenation (in cellulo) | Catalyst disrupts NAD+/NADH balance in cancer cells. | nih.gov |
| Pentacyano(4-aminopyridine) | Iron (II) | Electron Transfer / Ligand Substitution | Fundamental kinetic and mechanistic studies. | acs.org |
Fundamental Studies in Intermolecular Interactions and Recognition
The molecular structure of this compound is well-suited for fundamental studies of non-covalent interactions. The molecule possesses multiple hydrogen bond donors (the -NH₂ groups) and hydrogen bond acceptors (the pyridine nitrogen and the lone pairs on the amino nitrogens).
In the solid state, aminopyridine derivatives typically form extensive networks of intermolecular hydrogen bonds. nih.govnih.gov The most common interaction is the N-H···N hydrogen bond, which links molecules into dimers, chains, or more complex three-dimensional networks. nih.govnih.gov The crystal packing is also often influenced by π–π stacking interactions between the aromatic pyridine rings. nih.gov Crystal structure analysis of this compound would provide valuable insight into how the ethyl group and the specific arrangement of the amino groups influence these packing motifs.
Furthermore, the defined arrangement of hydrogen bond donors and acceptors makes this molecule an interesting candidate for studies in molecular recognition and supramolecular chemistry. It could potentially act as a "guest" molecule, binding within the cavity of a larger "host" molecule through specific hydrogen bonding interactions.
Investigation of Proton and Charge Transfer Complexation
Proton and charge transfer complexes are fundamental to a wide array of chemical and biological processes. The study of these complexes provides insight into reaction mechanisms, molecular recognition, and the development of new materials. While direct studies on this compound are limited, research on the analogous compound 3,4-diaminopyridine (3,4-DAP) offers a strong precedent for its potential behavior in forming such complexes. mdpi.comdntb.gov.uanih.gov
A study on the proton transfer (PT) complexation between 3,4-DAP and 2,6-dichloro-4-nitrophenol (B181596) (DCNP) demonstrated the formation of a stable 1:1 complex. mdpi.com This process is initiated by hydrogen bonding, followed by the transfer of a proton from the acidic DCNP to the basic nitrogen of the pyridine ring in 3,4-DAP. mdpi.com The formation and stability of such complexes can be characterized using various spectroscopic techniques, including UV-visible, FTIR, and NMR spectroscopy. mdpi.com
The stability of these complexes is often quantified by the formation constant (Kf) and molar absorptivity (εPT), which can be determined using the Benesi-Hildebrand equation. mdpi.com In the case of the 3,4-DAP and DCNP complex, these values indicated a high degree of stability. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can further elucidate the electronic structure and energetics of these complexes, confirming the roles of the donor and acceptor molecules. mdpi.com Given that this compound possesses a similar diaminopyridine core, it is highly probable that it would also act as an effective electron donor and proton acceptor in the formation of charge and proton transfer complexes with suitable acceptor molecules. The presence of the ethyl group may introduce subtle electronic and steric effects that could modulate the stability and spectroscopic properties of these complexes compared to those of 3,4-DAP.
Table 1: Spectroscopic and Thermodynamic Parameters for a Proton Transfer Complex of a 3,4-Diaminopyridine Analog
| Parameter | Value | Method of Determination | Reference |
| Stoichiometry (D:A) | 1:1 | Spectrophotometric Titration | mdpi.com |
| Formation Constant (Kf) | 4.6 × 104 M-1 | Benesi-Hildebrand Equation | nih.gov |
| Molar Absorptivity (εPT) | High (qualitative) | Benesi-Hildebrand Equation | mdpi.com |
| λmax of Complex | 406 nm | UV-visible Spectroscopy | mdpi.comnih.gov |
| Gibbs Free Energy (ΔG°) | -7.2 kcal/mol | Theoretical Calculation | mdpi.comnih.gov |
Note: Data is based on the proton transfer complex between 3,4-diaminopyridine and 2,6-dichloro-4-nitrophenol as a model for the potential behavior of this compound.
Exploration of DNA Interaction Mechanisms as a Chemical Probe
The interaction of small molecules with DNA is a cornerstone of drug discovery and the development of molecular probes for biological systems. Intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, is a primary mode of non-covalent binding. patsnap.comwikipedia.orgresearchgate.netnih.gov This interaction can lead to significant changes in the structure and function of DNA, making intercalators valuable as therapeutic agents and research tools. patsnap.comresearchgate.net
The planar aromatic structure of the pyridine ring system, present in this compound, is a key feature for potential DNA intercalation. patsnap.comwikipedia.org Studies on the proton transfer complex of 3,4-DAP have shown that it can bind to DNA, with evidence pointing towards an intercalative mechanism. mdpi.comnih.gov This binding can be investigated using techniques such as UV-visible absorption titration, which can reveal the binding mode and affinity. The binding constant (Kb) is a measure of the strength of the interaction between the small molecule and DNA. For the 3,4-DAP complex, a binding constant of 4.6 × 104 M-1 was determined, indicating a significant interaction with DNA. nih.gov
The process of intercalation typically causes the DNA to unwind and lengthen to accommodate the inserted molecule. wikipedia.org This structural perturbation can interfere with essential cellular processes like DNA replication and transcription, which is the basis for the anticancer activity of many intercalating agents. patsnap.comresearchgate.net While direct experimental evidence for this compound is not available, its structural analogy to other diaminopyridine derivatives that exhibit DNA binding suggests it could serve as a valuable chemical probe for studying DNA structure and function. The ethyl group could potentially influence the binding affinity and sequence selectivity of its interaction with DNA.
Table 2: DNA Binding Characteristics of a 3,4-Diaminopyridine Analog Complex
| Parameter | Finding | Technique | Reference |
| Binding Mode | Intercalation | UV-visible Spectroscopy | mdpi.comnih.gov |
| Binding Constant (Kb) | 4.6 × 104 M-1 | UV-visible Spectroscopy | nih.gov |
| Binding Free Energy | -7.2 kcal/mol | Molecular Docking | mdpi.comnih.gov |
Note: Data is based on a proton transfer complex of 3,4-diaminopyridine and is used to infer the potential DNA interaction of this compound.
Contribution to the Design of Functional Molecules and Chemical Probes
The pyridine scaffold is a ubiquitous and versatile building block in the design of functional molecules and chemical probes. nih.govnih.gov Its presence in numerous FDA-approved drugs highlights its importance in medicinal chemistry. nih.gov The ability to modify the pyridine ring with various substituents allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties, making it an ideal core for developing molecules with specific biological activities. nih.govnih.gov
Diaminopyrimidine derivatives, a class to which this compound belongs, have been explored for a range of therapeutic applications, including as antifolates. The design of these molecules often involves creating structures that can selectively interact with biological targets such as enzymes or nucleic acids. nih.gov The pyridine-annulated purines, for example, have been designed based on scaffold-hopping and hybridization approaches to generate novel anticancer agents. rsc.org
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. The development of high-quality chemical probes requires a deep understanding of structure-activity relationships. The pyridine and dihydropyridine (B1217469) scaffolds are frequently employed in the design of such probes due to their favorable physicochemical properties and synthetic tractability. nih.govmdpi.com
While specific applications of this compound in the design of functional molecules and chemical probes have not been extensively reported, its structural features suggest significant potential. The diaminopyridine core provides sites for hydrogen bonding and potential coordination with metal ions, while the ethyl group can influence lipophilicity and steric interactions. These properties make this compound a promising starting point for the synthesis of libraries of new compounds to be screened for various biological activities. Its potential to act as a DNA intercalator, as inferred from related compounds, also positions it as a candidate for the development of new anticancer agents or fluorescent probes for nucleic acids.
Conclusion and Future Research Directions for 6 Ethylpyridine 3,4 Diamine Chemistry
Summary of Key Academic Contributions and Remaining Challenges
Academic contributions focusing explicitly on 6-Ethylpyridine-3,4-diamine are currently limited, with its primary recognition being its existence as a catalogued chemical entity (CAS 1210400-42-2), which makes it accessible for research endeavors. bldpharm.com The significant contributions in this area come from the broader study of pyridine-3,4-diamines, which are well-established as key intermediates. solubilityofthings.comjscimedcentral.com These compounds are foundational for synthesizing fused heterocyclic systems like imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which are recognized as purine (B94841) isosteres and exhibit a wide range of biological activities. nih.govresearchgate.net
The primary challenge is the notable absence of a dedicated body of research for this compound itself. This gap in the literature presents several key challenges and corresponding opportunities:
Lack of Optimized Synthesis: There are no established, high-yield synthetic protocols specifically reported for this compound.
Uncharacterized Reactivity: The influence of the 6-ethyl group on the chemical reactivity of the pyridine-3,4-diamine core has not been systematically studied. This includes its impact on reaction rates, regioselectivity, and the formation of potential side products.
Unknown Properties: A thorough characterization of its physicochemical, biological, and material properties is completely absent, leaving its potential applications entirely speculative.
Addressing these challenges is crucial for integrating this promising building block into the wider portfolio of heterocyclic chemistry.
Identification of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes is the first critical step. Based on established methodologies for analogous compounds, several plausible pathways can be proposed. The most conventional approach involves the reduction of a nitropyridine precursor. nih.govmdpi.com A prospective route could begin with a readily available ethyl-substituted pyridine (B92270), followed by regioselective nitration, introduction of a second nitrogen functionality, and subsequent reduction.
Beyond classical methods, modern synthetic organic chemistry offers several powerful strategies that could be adapted for the synthesis of this compound. These approaches could offer improved efficiency, milder conditions, and access to diverse derivatives.
| Synthetic Strategy | Description | Potential Advantages | Key Precursors | Relevant Findings |
| Nitropyridine Reduction | A multi-step sequence involving nitration of an ethylpyridine derivative, followed by amination and reduction of the nitro group. | Well-precedented chemistry for pyridine systems. | 2-Chloro-5-nitropyridine, N-phenylpiperazine | A common strategy for producing aminopyridines involves the reduction of a nitro group, often with catalysts like palladium on carbon. nih.govmdpi.com |
| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials to form the target pyridine ring in a single operation. | High atom economy, operational simplicity, and rapid generation of molecular diversity. | Simple aldehydes, ketones, malononitrile, ammonium (B1175870) acetate. | MCRs have been successfully used to generate highly substituted pyridines, such as pyrazolo[3,4-b]pyridines. nih.gov |
| Metal-Catalyzed Cross-Coupling | Building the substituted pyridine core through C-C and C-N bond-forming reactions catalyzed by transition metals (e.g., Palladium, Copper). | High functional group tolerance, and precise control over substitution patterns. | Halogenated pyridines, boronic acids, amines. | Methods for the regioselective functionalization of the pyridine core using metal catalysis are well-developed. nih.gov |
| [4+2] Cycloaddition | An aza-Diels-Alder reaction involving a suitable diene and dienophile to construct the dihydropyridine (B1217469) ring, followed by aromatization. | Convergent synthesis, potential for stereocontrol in dihydropyridine intermediates. | 1-Azadienes, enamines, or alkynes. | The aza-Diels-Alder reaction provides a powerful route to substituted pyridine scaffolds. rsc.org |
Exploration of Undiscovered Reactivity Modes
The core reactivity of the vicinal diamine functionality on the pyridine ring is its ability to undergo condensation and cyclization with bifunctional electrophiles to form fused heterocycles. nih.gov For this compound, the following reactivity modes are anticipated and warrant thorough investigation:
Formation of Imidazo[4,5-c]pyridines: The reaction with carboxylic acids, their derivatives (e.g., esters, acid chlorides), or aldehydes under oxidative conditions is a standard method for constructing the imidazole (B134444) ring fused to the pyridine core. jscimedcentral.comnih.gov The 6-ethyl group, as an electron-donating substituent, is expected to increase the nucleophilicity of the diamine, potentially accelerating the rate of cyclization.
Synthesis of Pyridopyrazines: Condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, would lead to the formation of the pyridopyrazine ring system. These structures are of interest in materials science due to their electron-deficient nature. mdpi.com
Atypical Cyclizations: The nitration of pyridine-3,4-diamine has been shown to result in an unexpected cyclization to form 1H- solubilityofthings.comnih.govwikipedia.orgtriazolo[4,5-c]pyridine 2-oxide derivatives. researchgate.net A key research question is whether the electronic and steric influence of the 6-ethyl group alters the course of this reaction, potentially favoring direct nitration of the pyridine ring or leading to different cyclized products.
N-Functionalization: Selective alkylation or acylation of the exocyclic amino groups could provide access to a new range of derivatives and serve as a method to modulate the properties of the final products derived from subsequent cyclization reactions.
The steric hindrance imposed by the ethyl group at the 6-position may also play a crucial role in directing the regioselectivity of these reactions, an aspect that remains entirely unexplored.
Integration with Advanced Computational Methodologies
Given the lack of experimental data, computational chemistry stands as a powerful tool to predict the properties of this compound and guide future experimental work. nih.gov Density Functional Theory (DFT) and other molecular modeling techniques can provide critical insights before a single experiment is conducted.
| Computational Method | Research Objective | Predicted Outcomes & Significance | Relevant Findings |
| DFT Geometry Optimization & Electronic Structure Analysis | To determine the ground-state geometry, atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential map. | Prediction of reactive sites (nucleophilic amino groups, ring nitrogen), kinetic stability, and overall electronic character. nih.gov | DFT has been used to study reaction mechanisms, such as the cyclization of substituted pyridines, and to rationalize observed product distributions. nih.govrsc.org |
| Transition State Modeling | To calculate the activation energies for key cyclization reactions (e.g., imidazopyridine formation). | Understanding the reaction mechanism and predicting the influence of the 6-ethyl group on reaction kinetics and regioselectivity. | Computational studies on imidazo[4,5-b]pyridine derivatives have been used to analyze their structural and electronic properties. uctm.edu |
| Virtual Screening & Molecular Docking | To build a virtual library of derivatives (e.g., imidazopyridines, pyridopyrimidines) and dock them into the active sites of known biological targets. | Identification of potential high-affinity binders and promising therapeutic targets, prioritizing synthetic efforts. | Docking studies are routinely used to guide the design of inhibitors for targets like KDM4 and PDE10A, where pyridopyrimidinone and imidazopyridine scaffolds are active. nih.govnih.gov |
| Spectroscopic Prediction (NMR, IR) | To calculate the theoretical NMR and IR spectra of the title compound and its potential products. | Aiding in the structural confirmation and characterization of newly synthesized compounds by comparing theoretical and experimental data. | Crystallographic and spectroscopic data for related bromo-dimethylpyridine-diamines have been supported by computational analysis. |
Potential in Emerging Fields of Chemical Research
The true value of developing the chemistry of this compound lies in its potential to contribute to various cutting-edge research areas.
Medicinal Chemistry: This is arguably the most promising field of application. The pyridine-3,4-diamine scaffold is a direct precursor to fused heterocyclic systems that are central to numerous pharmacologically active agents. jscimedcentral.comdovepress.com For instance, imidazo[4,5-b]pyridines are investigated as inhibitors of phosphodiesterase 10A (PDE10A) for neuropsychiatric disorders, while pyrido[3,4-d]pyrimidin-4-ones are potent inhibitors of histone demethylases (KDM) in cancer therapy. nih.govnih.gov The 6-ethyl group on the core scaffold provides a crucial, yet unexplored, point of modification to fine-tune key drug-like properties such as potency, selectivity, solubility, and metabolic stability. rsc.org
Materials Science: Fused nitrogen-containing aromatic systems are of great interest for applications in organic electronics. mdpi.com The condensation of this compound with appropriate reagents can produce extended π-conjugated systems like pyridopyrazines or thia/selenadiazolo-pyridines. mdpi.com The electronic properties of these materials, such as their HOMO/LUMO levels and charge-transport characteristics, could be modulated by the 6-ethyl substituent, making them candidates for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Catalysis: Polydentate nitrogen ligands are ubiquitous in coordination chemistry and homogeneous catalysis. wikipedia.org The 1,2-diamine motif of this compound, in conjunction with the pyridine ring nitrogen, can act as a tridentate ligand. The formation of stable chelate complexes with transition metals could yield novel catalysts where the steric and electronic environment of the metal center is precisely controlled by the 6-ethyl group, influencing the catalyst's activity and selectivity in various organic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
